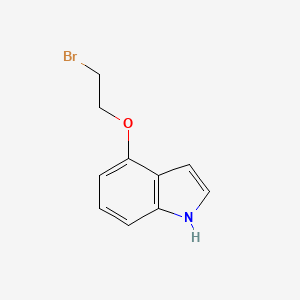

4-(2-Bromoethyl)oxyindole

Description

Contextual Significance of the Oxyindole Core in Advanced Chemical Synthesis

The oxindole (B195798) nucleus is a prominent structural motif found in a wide array of natural products, particularly in plant-based alkaloids, and is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govbenthamdirect.com First isolated from plants of the Uncaria genus, oxindole-containing molecules are common in various natural sources and often exhibit significant biological activity. researchgate.netnih.gov This has spurred considerable interest among medicinal chemists in synthesizing novel oxindole derivatives for therapeutic applications. researchgate.net

The versatility of the oxindole core allows for chemical modifications at several positions (the nitrogen atom, the C-3 position, the carbonyl group, and the aromatic ring), enabling the generation of diverse molecular libraries with a range of pharmacological functions. nih.govsemanticscholar.org Oxindole derivatives have been investigated for a multitude of therapeutic uses, including as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents. researchgate.netnih.gov

In the field of advanced chemical synthesis, the oxindole scaffold is a key component in the total synthesis of complex natural products. nih.govacs.orgresearchgate.net Synthetic chemists have developed numerous strategies to construct the spiro[pyrrolidine-3,3'-oxindole] moiety, a central feature of many sarpagine (B1680780) and macroline (B1247295) families of oxindole alkaloids. nih.gov The development of efficient and stereoselective methods for synthesizing substituted oxindoles remains a significant focus, as the stereochemistry, particularly at the C-3 position, can profoundly impact the biological activity of these compounds. benthamdirect.comresearchgate.net The pursuit of these complex molecular architectures has led to innovative synthetic methodologies, including intramolecular cross-coupling reactions and catalytic stereoselective processes, underscoring the enduring importance of the oxindole core in contemporary organic chemistry. nih.govrsc.org

Strategic Importance of the Bromoethyl Moiety as a Synthetic Handle

The bromoethyl group attached to a molecular scaffold is a cornerstone of synthetic strategy, primarily serving as a reactive handle for introducing new functional groups through nucleophilic substitution reactions. bloomtechz.com The bromine atom is an effective leaving group because its conjugate acid, hydrobromic acid (HBr), is a strong acid, making the bromide ion (Br-) a weak base and thus stable upon departure. uomustansiriyah.edu.iqmasterorganicchemistry.com The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of the halogen, making it a prime target for attack by a wide range of nucleophiles. bloomtechz.comuomustansiriyah.edu.iq

This reactivity is frequently exploited in the SN2 mechanism, a concerted process where the nucleophile attacks the electrophilic carbon as the bromide ion leaves. bloomtechz.com This reaction is particularly efficient for primary alkyl halides like the bromoethyl group. bloomtechz.com The versatility of this transformation allows for the facile introduction of various functionalities, including amines, alcohols, thiols, and nitriles, by selecting the appropriate nucleophile. ub.edu For instance, the bromoethyl moiety is commonly used to introduce an ethylamine (B1201723) side chain, a structural feature present in many biologically active compounds and neurotransmitters.

In the context of 4-(2-Bromoethyl)oxyindole, the bromoethyl group provides a site for selective modification without altering the core oxindole structure. This allows for the systematic synthesis of a library of derivatives where different groups are appended via the ethyl linker. This strategy is fundamental in structure-activity relationship (SAR) studies, where chemists systematically alter a lead compound's structure to optimize its biological activity. The bromoethyl group can also participate in intramolecular reactions, where a nucleophilic center within the same molecule attacks the electrophilic carbon, leading to the formation of new cyclic structures. gla.ac.uk This makes the bromoethyl moiety a critical tool for building molecular complexity and accessing novel heterocyclic systems.

Overview of Research Trajectories for Halogenated Indole (B1671886) and Oxyindole Derivatives

Research into halogenated derivatives of indole and oxindole has become a significant trajectory in modern drug discovery. The incorporation of halogen atoms—most commonly bromine, chlorine, or fluorine—into the indole or oxindole scaffold can profoundly influence the molecule's physicochemical properties and biological activity. mdpi.comnih.gov Halogenation can enhance a compound's lipophilicity, improve its metabolic stability, and increase its binding affinity to biological targets, often leading to more potent and selective therapeutic agents. nih.gov

Studies have consistently shown that halogen substitutions, particularly with bromo and chloro groups, can significantly boost the anticancer activity of indole derivatives. mdpi.comnih.gov For example, the presence of a bromine atom at position 5 of the indole nucleus has been shown to strongly favor antiproliferative activity in certain classes of marine natural products. nih.gov This has led to a focused effort on the synthesis and evaluation of halogenated spirooxindoles as targeted anticancer agents. researchgate.netbohrium.com These compounds can function as multitarget agents, exerting their effects through various mechanisms such as kinase inhibition and the disruption of protein-protein interactions like the MDM2-p53 pathway. researchgate.netbohrium.com

The synthetic strategies to access these halogenated compounds are diverse. They range from the direct halogenation of the parent indole or oxindole ring system to the use of halogenated starting materials in multi-step syntheses. semanticscholar.orgresearchgate.netgoogle.com The development of multicomponent reactions has also provided efficient pathways to construct complex halogenated spirooxindoles. researchgate.net The overarching goal of this research is to leverage the unique properties conferred by halogens to design novel chemotherapeutics with improved efficacy and reduced toxicity profiles, making the exploration of halogenated indoles and oxindoles a vibrant and promising field of medicinal chemistry. researchgate.netbohrium.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H10BrNO |

|---|---|

Poids moléculaire |

240.10 g/mol |

Nom IUPAC |

4-(2-bromoethoxy)-1H-indole |

InChI |

InChI=1S/C10H10BrNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7H2 |

Clé InChI |

LXIARIGKDXOZHU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CN2)C(=C1)OCCBr |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 2 Bromoethyl Oxyindole

Regioselective Functionalization Approaches to the Oxyindole Scaffold

Achieving regioselectivity in the functionalization of the indole (B1671886) or oxindole (B195798) scaffold is a primary challenge in synthetic chemistry. nih.gov The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C-3 position of the pyrrole ring. Functionalization at the less reactive C-4 position on the benzene core requires specific strategies to overcome this natural reactivity. chim.it

Directed Halogenation Strategies for C-4 Functionalization

Directing groups (DGs) are instrumental in achieving site-selective C-H functionalization on the benzene core of indoles. nih.gov These groups are temporarily installed on the indole nitrogen (N-1) or at the C-3 position to steer a catalyst or reagent to a specific C-H bond, typically an adjacent one. For C-4 functionalization, a directing group at the C-3 position, such as a pivaloyl or trifluoroacetyl group, can facilitate metal-catalyzed C-H activation at the C-4 position. nih.govresearchgate.net

For instance, rhodium(III) and palladium catalysts have been effectively used for C-4 alkenylation and arylation by employing a weakly coordinating carbonyl group at the C-3 position as a director. researchgate.net While direct C-4 halogenation using this strategy is less commonly documented for the explicit purpose of synthesizing 4-halo-oxyindoles, the principle of directed C-H activation provides a clear pathway. A plausible strategy involves the directed C-H borylation at the C-4 position, followed by a subsequent halogenation of the boronate ester. A metal-free approach using BBr₃ has been shown to selectively deliver boron species to the C-4 position when a pivaloyl group is installed at C-3. nih.gov

Another powerful strategy involves directed ortho-lithiation. The use of a removable directing group, such as a carbamate on the indole nitrogen, can facilitate lithiation at the C-4 position. The resulting organolithium intermediate can then be trapped with an electrophilic halogen source (e.g., I₂, Br₂, or N-iodosuccinimide) to install a halogen at the C-4 position.

Installation of the Bromoethyl Moiety via Specific Reaction Pathways

The introduction of the 2-bromoethyl group at the 4-position is typically achieved via an ether linkage, starting from a 4-hydroxyoxindole precursor. The most common method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile. masterorganicchemistry.comlibretexts.org

In the synthesis of 4-(2-Bromoethyl)oxyindole, 4-hydroxyoxindole is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium salt. This intermediate then reacts with a 1,2-dihaloethane, typically 1,2-dibromoethane, where one bromine atom acts as the leaving group in the SN2 reaction.

Table 1: Key Parameters in Williamson Ether Synthesis for this compound

| Parameter | Description | Common Choices | Rationale |

| Substrate | The hydroxyl-containing precursor. | 4-Hydroxyoxindole | The core scaffold to be functionalized. |

| Base | Deprotonates the hydroxyl group. | K₂CO₃, NaH, Cs₂CO₃ | Creates a potent nucleophile (phenoxide). Strength of base can influence reaction rate. |

| Electrophile | Provides the bromoethyl group. | 1,2-Dibromoethane | Readily available, with one bromine serving as the leaving group. |

| Solvent | Medium for the reaction. | Acetone, DMF, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. chem-station.com |

| Temperature | Reaction temperature. | Room temp. to reflux | Higher temperatures can increase the reaction rate but may also promote side reactions. |

This pathway provides a direct and generally efficient method for installing the desired bromoethyl ether moiety onto the oxyindole scaffold.

Multi-Step Synthesis Pathways for this compound and Its Precursors

One common approach starts from 1,3-cyclohexanedione. A patented method describes reacting 1,3-cyclohexanedione with 2-aminoethanol to form an enamine compound. google.com This intermediate is then cyclized and aromatized in the presence of a metal catalyst (e.g., supported nickel) to yield 4-hydroxyindole. google.com This key intermediate can then be converted to 4-hydroxyoxindole.

A complete synthetic sequence can be summarized as follows:

Formation of 4-Hydroxyindole: Synthesis from precursors like 1,3-cyclohexanedione and 2-aminoethanol through a catalyzed cyclization-aromatization process. google.com

Oxidation to 4-Hydroxyoxindole: The 4-hydroxyindole is then oxidized to form the corresponding 4-hydroxy-2-oxindole. This can be a challenging step, requiring mild and selective oxidation conditions to avoid over-oxidation or reaction at other positions.

Etherification: The final step is the Williamson ether synthesis as described in section 2.1.2, where 4-hydroxyoxindole is reacted with 1,2-dibromoethane in the presence of a base to yield this compound.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

In the formation of the oxindole ring via palladium-catalyzed intramolecular α-arylation of anilides, key parameters to optimize include the choice of palladium precursor (e.g., Pd(OAc)₂), the ligand, the base, and the solvent. berkeley.edunih.gov For the Williamson ether synthesis step, factors such as the strength of the base, solvent polarity, reaction temperature, and concentration can significantly impact the efficiency of the ether formation and minimize competing elimination reactions. chem-station.comnih.gov

Table 2: Optimization of a Generic Palladium-Catalyzed Oxindole Synthesis

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 75 |

| 2 | Pd(OAc)₂ (5) | PCy₃ | NaOt-Bu | Toluene | 100 | 85 |

| 3 | Pd(OAc)₂ (5) | XPhos | K₃PO₄ | Dioxane | 80 | 92 |

| 4 | Pd₂(dba)₃ (2.5) | XPhos | K₃PO₄ | Dioxane | 80 | 95 |

| 5 | Pd(OAc)₂ (5) | PCy₃ | Cs₂CO₃ | Toluene | 70 | 88 |

Note: This table represents typical optimization data for related syntheses and is for illustrative purposes.

Solvent Effects and Green Chemistry Principles in Synthesis

The choice of solvent can dramatically influence reaction outcomes, affecting solubility, reaction rates, and even regioselectivity. In the synthesis of oxindole derivatives, polar aprotic solvents like DMF and DMSO often facilitate SN2 reactions and metal-catalyzed couplings. However, driven by the principles of green chemistry, there is a growing emphasis on using more environmentally benign solvents. sjp.ac.lksjp.ac.lk

Green chemistry aims to reduce the environmental impact of chemical processes by using less hazardous substances, minimizing waste, and improving energy efficiency. sjp.ac.lk For oxindole synthesis, this can involve:

Using Greener Solvents: Replacing hazardous solvents with options like water, ethanol, or polyethylene glycol. sjp.ac.lksjp.ac.lk Catalyst-free reactions in water have been developed for certain oxindole derivatives. sjp.ac.lk

Solvent-Free Conditions: Performing reactions without a solvent, for example, using microwave irradiation or ball-milling techniques, can significantly reduce waste.

Catalyst-Free Reactions: Developing protocols that avoid heavy metal catalysts where possible reduces toxicity and purification burdens. sjp.ac.lk

Atom Economy: Designing synthetic routes, such as cross-dehydrogenative-coupling (CDC) reactions, that maximize the incorporation of atoms from the reactants into the final product. chim.it

Catalytic Approaches in the Formation of Oxyindole Derivatives

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective bond formations. The construction of the oxindole scaffold has benefited immensely from catalytic methods, particularly those employing transition metals like palladium, rhodium, iridium, and copper. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are widely used for the intramolecular α-arylation of anilides to form oxindoles. berkeley.eduorganic-chemistry.orgoup.com For example, the cyclization of α-chloroacetanilides, pioneered by Buchwald, is a highly regioselective and functional-group-tolerant method. organic-chemistry.org

Iridium and Rhodium Catalysis: These metals are often employed in C-H activation strategies. Iridium(III) catalysts can mediate the synthesis of oxindoles from simple acetanilides via intermolecular C-H functionalization. Rhodium catalysts can be used for domino reactions to construct complex oxindole derivatives. organic-chemistry.org

Copper Catalysis: Copper(II) acetate has been used as a catalyst, often with oxygen as a terminal oxidant, for the C-H, Ar-H coupling of anilides to form 3,3-disubstituted oxindoles. organic-chemistry.org

Alternative Synthetic Routes to the this compound Framework

The final step in synthesizing this compound is typically a Williamson ether synthesis, a reliable and well-established method in organic chemistry. wikipedia.orgbyjus.com This reaction involves the deprotonation of 4-hydroxyindole to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic bromoethyl source like 1,2-dibromoethane in an SN2 reaction. wikipedia.orgchemistrytalk.org Given that this final alkylation step is relatively straightforward, advanced methodologies focus on diverse and innovative syntheses of the requisite 4-hydroxyindole precursor.

A classic approach to indole synthesis, the Bischler-Möhlau reaction, can be adapted to produce hydroxyindoles. drugfuture.com A modified version of this reaction provides a pathway to 4-hydroxyindoles through the condensation of m-aminophenol with benzoins. distantreader.orgchimicatechnoacta.ru This method is notable for being a one-step synthesis that can yield both 4-hydroxy and 6-hydroxy isomers. researchgate.net The reaction is typically carried out at a lower temperature than the traditional Bischler-Möhlau reaction to improve yields and minimize the formation of tarry byproducts. distantreader.org Hydrochloric acid is used as a catalyst, and the reaction proceeds by heating the reactants together, with the isomeric products being separated via column chromatography. distantreader.org

| Reactant 1 | Reactant 2 (Benzoin) | Conditions | Product | Yield |

|---|---|---|---|---|

| m-Aminophenol | Benzoin | HCl (cat.), 135 °C, 30 min | 2,3-Diphenyl-1H-indol-4-ol | High (Isomer Mixture) |

| m-Aminophenol | 4,4'-Dimethoxybenzoin | HCl (cat.), 135 °C, 30 min | 2,3-Bis(4-methoxyphenyl)-1H-indol-4-ol | High (Isomer Mixture) |

Modern synthetic methods provide more efficient and safer routes to 4-hydroxyindole. One such method begins with the readily available 1,3-cyclohexanedione. In this pathway, 1,3-cyclohexanedione is reacted with 2-aminoethanol to form an enamine intermediate. google.com This intermediate then undergoes cyclization and aromatization in the presence of a metal catalyst with dehydrogenation activity, such as Palladium on carbon (Pd/C) or Raney Nickel, to yield 4-hydroxyindole. google.com This approach is advantageous as it avoids the use of high-pressure reactors and more expensive reagents, enhancing both the safety and cost-effectiveness of the synthesis. google.com An alternative electrochemical approach also utilizes 1,3-cyclohexanedione, which undergoes an electrooxidative coupling with ethyl vinyl ether, followed by ammonolysis and dehydrogenation to furnish 4-hydroxyindole. oup.com

| Step | Reactants | Catalyst/Reagents | Temperature | Product |

|---|---|---|---|---|

| 1 | 1,3-Cyclohexanedione, 2-Aminoethanol | Toluene (solvent) | 50-150 °C | Enamine Intermediate |

| 2 | Enamine Intermediate | Supported Metal Catalyst (e.g., Pd/C) | 80-200 °C | 4-Hydroxyindole |

To accelerate reaction times and improve energy efficiency, microwave-assisted organic synthesis (MAOS) has been applied to the production of 4-hydroxyindole. actascientific.comactascientific.comnih.gov This energy-efficient technique starts with 1,5,6,7-tetrahydro-4H-indol-4-one. actascientific.com The synthesis involves a two-step process: first, a bromination reaction using copper(II) bromide (CuBr₂) in a solvent like ethyl acetate. The subsequent dehydrohalogenation and aromatization step is achieved using a mixture of lithium bromide and lithium carbonate in dimethylformamide (DMF). Both steps are carried out under focused microwave irradiation, significantly reducing the reaction time to minutes while achieving good yields. actascientific.com

| Step | Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 (Bromination) | 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one | CuBr₂, Ethyl Acetate | Microwave, 100W, 120 °C, 5 min | 5-Bromo-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one | 88% |

| 2 (Aromatization) | 5-Bromo-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one | LiBr, Li₂CO₃, DMF | Microwave, 100W, 120 °C, 5 min | 1-Tosyl-1H-indol-4-ol | 85% |

A photochemical approach offers another alternative for constructing the 4-hydroxyindole scaffold. oup.com This method begins with 5-(alkoxycarbonylamino)isoquinoline 2-oxides. Irradiation of these compounds in an aprotic solvent, followed by an acid-catalyzed solvolysis, yields 1-alkoxycarbonyl-4-hydroxyindoles. The protecting group at the N1 position can then be removed, for instance, by catalytic hydrogenation in the case of a benzyloxycarbonyl group, to afford the final 4-hydroxyindole product. While innovative, the yields for this photochemical cyclization are typically moderate. oup.com

Each of the synthetic routes described above converges on the production of 4-hydroxyindole. The final transformation to this compound is accomplished through a Williamson ether synthesis. The phenolic hydroxyl group of 4-hydroxyindole is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.comgoogle.com The resulting phenoxide ion then reacts with an excess of 1,2-dibromoethane. The use of an excess of the dihalide favors the mono-alkylation product and minimizes the formation of a dimeric ether.

Chemical Reactivity and Transformations of 4 2 Bromoethyl Oxyindole

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The primary alkyl bromide of the 2-bromoethyl group makes it an excellent electrophile for nucleophilic substitution reactions (SN2). This reactivity is the cornerstone of its application in medicinal chemistry, most notably in the synthesis of the dopamine agonist Ropinirole.

Intramolecular Cyclization Pathways to Fused Heterocycles

The bifunctional nature of 4-(2-bromoethyl)oxyindole, possessing both a nucleophilic nitrogen atom (after deprotonation) and an electrophilic alkyl bromide, makes it a prime candidate for intramolecular cyclization. Such reactions are powerful tools for the construction of fused heterocyclic systems.

While specific examples detailing the intramolecular cyclization of this compound are not extensively documented in dedicated studies, the general principle is well-established in indole (B1671886) chemistry. For instance, N-alkylation of the oxindole (B195798) nitrogen followed by intramolecular cyclization is a common strategy. In the case of this compound, deprotonation of the lactam nitrogen with a suitable base would generate an internal nucleophile. This nucleophile can then attack the electrophilic carbon of the bromoethyl chain, leading to the formation of a new ring fused to the oxindole core.

This pathway would result in the formation of a tricyclic system, specifically a pyrrolo[1,2-a]indolone derivative. The feasibility and yield of such a reaction would depend on reaction conditions, including the choice of base and solvent, which influence the rate of the cyclization versus potential intermolecular side reactions. This strategy represents a potential route to novel polycyclic scaffolds with potential biological activity.

Intermolecular Reactions with Diverse Nucleophiles

The bromoethyl group readily undergoes intermolecular nucleophilic substitution with a wide array of nucleophiles. This reaction is pivotal in the industrial synthesis of Ropinirole. In this synthesis, this compound is reacted with di-n-propylamine to yield 4-(2-(di-n-propylamino)ethyl)-1,3-dihydro-2H-indol-2-one, the active pharmaceutical ingredient.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Various amines can be used as nucleophiles, leading to a diverse range of N-substituted derivatives.

| Nucleophile | Reagent Example | Product | Potential Application |

| Secondary Amine | Di-n-propylamine | 4-(2-(di-n-propylamino)ethyl)oxyindole | Synthesis of Ropinirole quickcompany.ingoogle.comacs.orgresearchgate.net |

| Primary Amine | Benzylamine | 4-(2-(benzylamino)ethyl)oxyindole | Intermediate for further functionalization |

| Azide | Sodium Azide | 4-(2-azidoethyl)oxyindole | Precursor for amines or triazoles nih.govmasterorganicchemistry.comresearchgate.net |

| Thiolate | Sodium thiophenoxide | 4-(2-(phenylthio)ethyl)oxyindole | Synthesis of sulfur-containing analogues |

The reaction with sodium azide provides a pathway to 4-(2-azidoethyl)oxyindole, a versatile intermediate that can be reduced to the corresponding primary amine or used in "click" chemistry reactions to form triazoles nih.govmasterorganicchemistry.comresearchgate.net. Similarly, reactions with thiolates can introduce sulfur-containing moieties, expanding the chemical diversity of accessible derivatives.

Organometallic Cross-Coupling Reactions at the Bromoethyl Position

While nucleophilic substitution is the most common transformation of the bromoethyl group, organometallic cross-coupling reactions offer powerful alternative methods for carbon-carbon bond formation. The substrate, being an unactivated primary alkyl bromide, presents challenges for some standard cross-coupling protocols due to competing side reactions like β-hydride elimination. However, significant advances in catalyst design have enabled such couplings.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) wikipedia.orgnih.govmdpi.comillinois.edu. For unactivated alkyl bromides, successful Suzuki couplings often require specialized palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These catalyst systems promote the desired oxidative addition and reductive elimination steps while suppressing β-hydride elimination. This reaction would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the terminus of the ethyl side chain.

Heck Reaction : The Heck reaction couples the alkyl bromide with an alkene wikipedia.orgorganic-chemistry.orgnih.govsioc-journal.cnyoutube.com. Similar to the Suzuki coupling, the Heck reaction with unactivated alkyl halides is challenging. However, specific palladium catalyst systems have been developed to facilitate this transformation, often leading to the formation of a new, more substituted alkene.

Sonogashira Coupling : This reaction couples the alkyl bromide with a terminal alkyne, providing a direct route to alkynylated derivatives wikipedia.orgorganic-chemistry.orglibretexts.orgvinhuni.edu.vn. The Sonogashira coupling of unactivated alkyl bromides has been achieved using palladium-NHC catalyst systems, sometimes in conjunction with a copper(I) co-catalyst. This would install a valuable alkyne functionality that can be further elaborated.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical for Alkyl Halides) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst with bulky phosphine/NHC ligand | 4-(2-Aryl-ethyl)oxyindole |

| Heck | Styrene | Pd catalyst with specific phosphine/NHC ligand | 4-(4-Phenyl-but-3-en-1-yl)oxyindole |

| Sonogashira | Phenylacetylene | Pd/NHC catalyst, Cu(I) cocatalyst | 4-(4-Phenyl-but-3-yn-1-yl)oxyindole |

Alternative Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals like nickel are known to catalyze cross-coupling reactions of unactivated alkyl halides. Nickel catalysts can offer different reactivity and selectivity profiles and are often more cost-effective. For instance, nickel-catalyzed Sonogashira-type couplings of non-activated alkyl bromides have been reported and could potentially be applied to this compound.

Modifications of the Oxyindole Core via Functional Group Interconversions

The oxindole core itself provides opportunities for further chemical modification, allowing for the synthesis of a diverse library of compounds based on the this compound scaffold.

The nitrogen atom of the lactam can be functionalized through N-alkylation or N-arylation. Deprotonation with a strong base like sodium hydride, followed by the addition of an alkyl or aryl halide, would yield the corresponding N-substituted oxindole mdpi.com. This modification can significantly alter the biological properties of the molecule.

Furthermore, the benzene ring of the oxindole is amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comnih.gov. The directing effects of the existing substituents on the ring would govern the position of the incoming electrophile. The electron-donating nature of the nitrogen atom generally directs electrophiles to the positions ortho and para to it (C5 and C7), while the electron-withdrawing effect of the carbonyl group and the steric hindrance of the existing bromoethyl chain would also influence the regioselectivity of the substitution.

Radical and Reductive Transformations of the Bromoethyl Linker

The bromoethyl group in this compound is susceptible to both radical and reductive transformations, offering pathways to novel molecular architectures. These reactions primarily involve the carbon-bromine bond, which can be cleaved homolytically or heterolytically to generate reactive intermediates.

Radical Cyclization:

One of the most significant radical transformations of substrates containing a bromoethyl group attached to an indole ring is intramolecular cyclization. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar systems, such as 2-bromo-3-carboxamides of indole. In these related compounds, a 1,5-radical translocation process can be initiated, followed by a 5-endo-trig cyclization onto the indole C2-position to form hexahydropyrrolo[3,4-b]indoles .

For this compound, a similar radical cyclization could be envisaged. Upon generation of a radical at the carbon bearing the bromine atom, typically using radical initiators like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride (Bu₃SnH), an intramolecular addition to the indole ring could occur. The regioselectivity of this cyclization would be a critical aspect, with potential for attack at the C3 or C5 positions of the indole nucleus, leading to the formation of new five- or six-membered rings, respectively. The formation of a five-membered ring via cyclization at the C3-position is generally favored in indole systems.

Reductive Dehalogenation:

The bromoethyl linker can also undergo reductive dehalogenation, a process that replaces the bromine atom with a hydrogen atom. This transformation is typically achieved through catalytic hydrogenation under neutral conditions. Bromo substituents on aromatic rings are known to be readily removed by this method researchwithrutgers.com. For this compound, this reaction would yield 4-(2-ethyl)oxyindole.

The efficiency of reductive dehalogenation can be influenced by the choice of catalyst and reaction conditions. Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations. The chemoselectivity of this reduction is noteworthy, as the bromo group can often be selectively reduced in the presence of other functional groups researchwithrutgers.com. This allows for the bromoethyl group to be used as a temporary functional handle that can be removed at a later synthetic stage.

| Transformation | Reagents/Conditions | Product Type |

| Radical Cyclization | AIBN, Bu₃SnH | Fused heterocyclic systems |

| Reductive Dehalogenation | H₂, Pd/C | 4-(2-ethyl)oxyindole |

Chemo- and Regioselectivity in Complex Reaction Systems of this compound

In more complex reaction scenarios, the presence of multiple reactive sites in this compound—namely the indole nucleus (at positions N-H, C2, C3, and the benzene ring) and the bromoethyl side chain—gives rise to challenges and opportunities in chemo- and regioselectivity. The outcome of a reaction will depend on the nature of the reagents, catalysts, and reaction conditions.

Competition between N-H and Side-Chain Reactivity:

The indole N-H is acidic and can be deprotonated with a base, leading to N-alkylation or N-acylation. In the presence of electrophiles, a competition between reaction at the nitrogen and substitution or elimination at the bromoethyl side chain can occur. For instance, treatment with a strong base could potentially lead to dehydrohalogenation (elimination of HBr) from the bromoethyl group to form a vinyl ether, alongside or instead of N-deprotonation. The choice of base and temperature can be crucial in directing the reaction towards the desired outcome.

Regioselectivity of Indole Ring Functionalization:

The indole ring itself is a nucleophile and can undergo electrophilic substitution, typically at the C3-position. When subjecting this compound to electrophilic reagents, the regioselectivity of the attack on the indole nucleus will be influenced by the directing effect of the 4-oxyethyl substituent. While C3 is generally the most reactive position in indoles for electrophilic attack, the electronic effects of the substituent at C4 can modulate this reactivity.

In metal-catalyzed cross-coupling reactions, the bromoethyl group offers a handle for C-C or C-heteroatom bond formation. However, if other halogen substituents were present on the indole ring, the relative reactivity of the alkyl bromide versus an aryl halide would need to be considered. Generally, aryl halides are more reactive in many palladium-catalyzed cross-coupling reactions.

Control of Selectivity in Intramolecular Reactions:

As discussed in the context of radical cyclization, controlling the regioselectivity of intramolecular reactions is a key synthetic challenge. The geometry of the transition state for cyclization will determine whether the reaction proceeds to the C3 or C5 position. Computational studies on related indole aryne cycloadditions have shown that electronic factors can strongly influence the regioselectivity, sometimes leading to the formation of sterically more hindered products nih.gov. While not a radical reaction, this highlights the subtle electronic effects that can govern the regiochemical outcome in indole cyclizations.

The interplay between these different reactive pathways can be harnessed to achieve selective functionalization of the this compound scaffold, enabling the synthesis of a diverse range of complex indole derivatives. Careful selection of reaction conditions is paramount to control the chemo- and regioselectivity in these intricate systems mdpi.com.

| Reaction Type | Potential Competing Sites | Key Control Factors |

| Base-mediated reactions | Indole N-H, bromoethyl C-H | Base strength, temperature, solvent |

| Electrophilic substitution | Indole C3, C2, C5, C6, C7 | Nature of electrophile, directing group effects |

| Intramolecular cyclization | Indole C3, C5 | Radical vs. ionic mechanism, transition state geometry |

Applications of 4 2 Bromoethyl Oxyindole As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Polycyclic and Spirocyclic Ring Systems

The inherent reactivity of the bromoethyl side chain in 4-(2-Bromoethyl)oxyindole makes it an ideal substrate for constructing intricate ring systems. The formation of new rings is a cornerstone of synthetic chemistry, enabling the creation of novel molecular architectures that can be explored for various applications. nih.govmorressier.com

Synthesis of Spirooxindoles via Ring-Closing Reactions

Spirooxindoles, characterized by a common carbon atom shared by two rings at the C3 position of the oxindole (B195798), are prevalent in numerous natural products and pharmacologically active molecules. nih.govnih.gov The development of efficient methods for their synthesis is a major focus of modern organic chemistry. rsc.orgumn.edu One powerful strategy for constructing spirocyclic systems is the ring-closing metathesis (RCM) reaction. organic-chemistry.org

While direct examples using this compound are not prominently documented, its structural motif is amenable to established ring-closing strategies. For instance, a common approach involves the C3-diallylation of an oxindole followed by an RCM reaction catalyzed by a ruthenium catalyst, such as Grubbs' catalyst, to form a spiro-fused cyclopentene (B43876) ring. sciforum.netmdpi.comresearchgate.net

A hypothetical pathway to leverage this compound for spirooxindole synthesis could involve its initial conversion into a suitable diene. This could be achieved by first protecting the lactam nitrogen, followed by substitution of the bromide with a nucleophile containing a terminal alkene. A second alkene could be installed at the C3 position. The resulting diene could then undergo an intramolecular ring-closing reaction. This strategic functionalization highlights the potential of this compound as a precursor for more complex diene systems required for RCM.

Table 1: Key Ring-Closing Strategies for Spirooxindole Synthesis

| Reaction Type | Catalyst/Reagent | Description | Potential Applicability to this compound Derivative |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ru-based) | Forms a new carbon-carbon double bond by joining two terminal alkenes within the same molecule, creating a cyclic structure. organic-chemistry.org | A derivative functionalized with two alkene moieties would be a prime candidate for RCM to form a spirocarbocycle. sciforum.net |

| Intramolecular Alkylation | Base (e.g., NaH, K₂CO₃) | The nucleophilic C3-enolate of the oxindole attacks an electrophilic center within the same molecule to form a ring. | The bromoethyl group can serve as the electrophile, enabling intramolecular cyclization if a suitable nucleophile is generated at the C3 position. |

Annulation Reactions for Novel Heterocyclic Architectures

Annulation reactions, which involve the formation of a new ring onto an existing one, provide a powerful tool for building complex polycyclic frameworks. nih.gov The oxindole core of this compound can participate in various annulation strategies, leading to novel heterocyclic architectures. These reactions often proceed through cascade or domino sequences, efficiently increasing molecular complexity in a single step. researchgate.net

The bromoethyl moiety of this compound can be envisioned as a key player in intramolecular annulation processes. For instance, after N-alkylation or acylation, the lactam nitrogen could act as a nucleophile to displace the bromide, forming a new fused ring system. Alternatively, the aromatic portion of the oxindole could be functionalized to participate in cyclization reactions. For example, a nucleophilic group introduced at the C5 position could displace the bromide on the side chain, leading to a fused seven-membered ring.

Furthermore, [4+2] and [3+3] annulation reactions are well-established methods for constructing six-membered rings. nih.gov While these typically involve different reaction partners, this compound could be chemically modified to participate in such cycloadditions, expanding its utility in generating diverse heterocyclic systems.

Role in Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukfrontiersin.org This approach contrasts with target-oriented synthesis by focusing on generating molecular diversity rather than a single complex molecule. rsc.org The oxindole scaffold is an excellent starting point for DOS due to its prevalence in bioactive molecules and the numerous reactive sites it offers for diversification. nih.govnih.gov

This compound is an ideal building block for DOS and the generation of combinatorial libraries. nih.gov The reactive bromide allows for the introduction of a wide variety of functional groups through nucleophilic substitution. This "appendage diversity" can be used to create a library of compounds where the core oxindole structure is maintained, but the side chain is varied.

Example of a Combinatorial Library Generation Strategy:

Scaffold Preparation: Start with this compound.

Diversification Step 1 (Side Chain): React the starting material with a library of diverse nucleophiles (e.g., amines, thiols, phenols, carboxylates) to generate a set of intermediates with varied side chains.

Diversification Step 2 (Oxindole Core): Each of these intermediates can then be further modified at other positions on the oxindole core, such as the lactam nitrogen (N-alkylation, N-acylation) or the C3 position (alkylation, aldol (B89426) condensation).

This two-dimensional diversification approach can rapidly generate a large and diverse library of compounds from a single, versatile precursor. Such libraries are invaluable for high-throughput screening in drug discovery programs. nih.govrsc.org DNA-encoded library technology (DELT) is a powerful platform that enables the synthesis and screening of billions of molecules, and oxindole-based scaffolds have been successfully used in this context. nih.gov

Intermediate in the Formal Synthesis of Natural Product Scaffolds

The oxindole core is a central feature of many complex alkaloids, including those with spirocyclic and polycyclic systems. researchgate.netub.edu The synthesis of these natural products often requires carefully functionalized intermediates that allow for the stereoselective construction of the target molecule. nih.gov

This compound serves as a valuable intermediate for accessing more complex structures that are precursors to natural products. The bromoethyl ether linkage provides a stable yet reactive handle for building larger molecular frameworks. For example, the bromide can be displaced by a complex nucleophile, effectively stitching the oxindole core onto another part of a target molecule.

Intramolecular cyclization of derivatives of this compound can also be a key step in constructing the core ring systems of certain alkaloids. mdpi.comnih.gov The formation of a new ring fused to the oxindole is a common strategy in the synthesis of natural products containing the hexahydropyrrolo[2,3-b]indole (HPI) motif, which is found in a variety of bioactive compounds. ub.edu The ability to form new rings via intramolecular reactions makes this building block particularly useful for constructing the intricate architectures found in nature.

Utility in Materials Science as a Precursor for Functional Molecular Structures

While the primary application of oxindole derivatives has been in the life sciences, their unique electronic and structural properties also make them interesting candidates for materials science. The development of novel precursors is a critical step in creating new materials with tailored properties.

The this compound molecule possesses several features that could be exploited in materials science. The indole (B1671886) ring system is electronically active and can participate in pi-stacking interactions, which are important for the self-assembly of organic materials and for charge transport in organic electronics. The reactive bromoethyl group provides a convenient anchor point for attaching the molecule to surfaces or for incorporating it into larger polymeric structures.

For example, this compound could be used to synthesize functional monomers. After substitution of the bromide with a polymerizable group (e.g., an acrylate (B77674) or a styrenyl moiety), the resulting monomer could be polymerized to create a polymer with pendant oxindole units. Such polymers could have interesting optical, electronic, or sensing properties. The ability to systematically modify the oxindole core and the linker would allow for fine-tuning of these properties, making this a promising platform for the design of new functional materials.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 2 Bromoethyl Oxyindole Derivatives

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Product Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 4-(2-bromoethyl)oxyindole derivatives. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions, which is fundamental in confirming the identity of newly synthesized compounds and in elucidating complex reaction pathways.

In the synthesis of derivatives of this compound, HRMS can be employed to identify and characterize transient intermediates and final products. For instance, in a substitution reaction where the bromine atom is displaced by a nucleophile, HRMS can confirm the mass of the resulting product to within a few parts per million (ppm), thereby verifying the successful incorporation of the new functional group. Furthermore, by analyzing the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, researchers can gain insights into the structural connectivity of the molecule, further corroborating the proposed structure.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for a Derivative of this compound

| Compound | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| 4-(2-Azidoethyl)oxyindole | 217.0716 | 217.0712 | -1.84 | C10H9N4O |

This table illustrates the high accuracy of HRMS in confirming the elemental composition of a hypothetical derivative.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of complex organic molecules like derivatives of this compound. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), multi-dimensional techniques are often necessary to resolve overlapping signals and establish through-bond and through-space correlations.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, helping to piece together fragments of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. For complex derivatives with multiple stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (NH) | 8.15 (s) | - | C2, C7a |

| 2 (CH2) | 3.58 (s) | 36.2 | C3, C7a |

| 3a | - | 128.5 | H5, H7 |

| 4 (C-O) | - | 154.1 | H5 |

| 5 | 6.85 (d) | 110.8 | C3a, C7 |

| 6 | 7.10 (t) | 122.5 | C4, C7a |

| 7 | 6.78 (d) | 105.3 | C3a, C5 |

| 7a | - | 131.0 | H2, H7 |

| O-CH2 | 4.35 (t) | 68.9 | C4, CH2-Br |

| CH2-Br | 3.75 (t) | 28.7 | O-CH2 |

This table provides an example of how 2D NMR data can be used to assign the full chemical structure of the parent compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. For derivatives of this compound that are crystalline, this technique can provide precise information on bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding the molecule's conformation in the solid state and for confirming the stereochemical outcome of a reaction.

In cases where a derivative possesses one or more chiral centers, X-ray crystallography of a single crystal can definitively establish the absolute configuration, provided that anomalous dispersion effects are measurable. This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly. The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for a Chiral Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.781 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | 0.045 |

| Flack Parameter | 0.02(3) |

This table presents hypothetical data that would be obtained from an X-ray crystallographic analysis, confirming the absolute configuration.

Chromatographic Techniques for Reaction Monitoring and Purification of Intermediates

Chromatographic techniques are fundamental for both the monitoring of chemical reactions and the purification of intermediates and final products in the synthesis of this compound derivatives. Thin Layer Chromatography (TLC) is often used as a rapid and simple method to qualitatively track the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

For purification, High-Performance Liquid Chromatography (HPLC) is a widely used technique. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase) and mobile phase, complex mixtures can be separated into their individual components. The use of a UV detector allows for the visualization of the separated compounds as peaks in a chromatogram. For preparative applications, fractions corresponding to the desired product can be collected. The purity of the isolated compound can then be assessed by analytical HPLC.

Table 4: Hypothetical HPLC Method Parameters for the Purification of a this compound Derivative

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Product) | 12.5 min |

This table outlines a typical set of conditions for the HPLC purification of a target compound.

Spectrophotometric Methods for Quantitative Analysis in Synthetic Studies

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a straightforward and effective means for the quantitative analysis of this compound and its derivatives in solution. The indole (B1671886) chromophore present in these molecules exhibits characteristic absorbance in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

By establishing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be accurately determined. This is particularly useful for determining the yield of a reaction or for quantifying the amount of a compound in a given solution. The wavelength of maximum absorbance (λmax) is an important parameter that is characteristic of the compound's electronic structure.

Table 5: Hypothetical Quantitative Analysis Data for a this compound Derivative using UV-Vis Spectrophotometry

| Standard Concentration (µM) | Absorbance at λmax (275 nm) |

| 1 | 0.102 |

| 5 | 0.515 |

| 10 | 1.030 |

| 15 | 1.545 |

| Unknown Sample | 0.780 |

| Calculated Concentration (µM) | 7.57 |

This table demonstrates the use of a calibration curve to determine the concentration of an unknown sample.

Computational Chemistry and Theoretical Studies on 4 2 Bromoethyl Oxyindole and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic and structural properties of molecules like 4-(2-Bromoethyl)oxyindole. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), can optimize the molecular geometry to find the most energetically favorable structure.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability. For substituted indoles, the distribution of electron density and the HOMO-LUMO gap are significantly influenced by the nature and position of substituents on the indole (B1671886) ring. For instance, the introduction of an oxyethyl bromide group at the 4-position would be expected to modulate the electron density of the indole core, thereby influencing its reactivity in processes like oxidation.

DFT can also be used to calculate various electronic properties that provide insight into the molecule's behavior. These properties are summarized in the table below.

| Property | Significance |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Polarizability | Describes the molecule's ability to form instantaneous dipoles, influencing non-covalent interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of reaction. |

| Atomic Charges | Provides a quantitative measure of the electron distribution among the atoms in the molecule. |

Quantum chemical calculations on substituted indoles have shown that electron-donating and electron-withdrawing groups alter the spin density distribution in their radical cations, which can explain differences in their subsequent reactions.

Mechanistic Investigations of Transformations via Transition State Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations are frequently employed to locate and characterize the geometry and energy of these critical points along a reaction coordinate.

The identification of a transition state, which is a first-order saddle point on the potential energy surface, is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy barrier, or activation energy, calculated as the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

For this compound, this methodology could be applied to study various transformations, such as nucleophilic substitution at the bromoethyl side chain or electrophilic substitution on the indole ring. For example, in studying the atmospheric oxidation of indole initiated by hydroxyl (•OH) or chlorine (•Cl) radicals, computational methods have been used to investigate the initial reaction pathways and subsequent reactions of the resulting intermediates. Such studies for this compound could predict the most likely reaction pathways and the structure of transient intermediates, providing insights that are often difficult to obtain experimentally.

A plausible reaction mechanism for transformations involving indole derivatives can be proposed based on these computational findings. For instance, the mechanism of oxidative hydroxylation of quinoline, a related heterocyclic compound, has been probed using DFT to predict the transition state structure and propose a concerted reaction pathway.

Conformation Analysis and Molecular Dynamics Simulations of this compound Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. The flexible (2-bromoethyl)oxy side chain of this compound can adopt multiple conformations due to rotation around its single bonds. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.

Molecular mechanics and quantum chemical calculations can be used to systematically explore the conformational space by varying the torsion angles of the flexible side chain. This analysis can reveal the most stable conformers and provide an understanding of the molecule's flexibility.

Molecular dynamics (MD) simulations offer a more dynamic picture of the conformational behavior. By simulating the motion of atoms over time, MD can explore the conformational landscape and identify preferred conformations and the transitions between them in different environments, such as in various solvents. These simulations provide insights into how the molecule might adapt its shape upon interaction with other molecules, such as a biological receptor. For derivatives with flexible side chains, MD simulations can reveal how interactions with the environment, like a solvent, can induce conformational switches.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry can predict various spectroscopic properties that are essential for the structural elucidation of new compounds. By calculating parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, theoretical models can aid in the interpretation of experimental spectra.

DFT methods, such as the B3LYP functional, can be used to calculate the NMR chemical shifts (¹H and ¹³C) and coupling constants. The calculated chemical shifts, when compared with experimental data, can help assign the signals in the spectrum to specific atoms in the molecule, confirming its structure. For indole derivatives, characteristic signals in both ¹H and ¹³C NMR spectra can be assigned to the different positions on the indole ring and the substituents.

Similarly, vibrational frequencies from DFT calculations can be used to predict the IR spectrum of this compound. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. By comparing the computed spectrum with the experimental one, specific absorption bands can be assigned to functional groups, further confirming the molecular structure.

The table below summarizes the types of spectroscopic data that can be predicted computationally.

| Spectroscopy | Predicted Parameters | Application |

| ¹H NMR | Chemical Shifts, Coupling Constants | Assignment of protons, confirmation of connectivity. |

| ¹³C NMR | Chemical Shifts | Assignment of carbon atoms, identification of the carbon skeleton. |

| IR | Vibrational Frequencies, Intensities | Identification of functional groups and vibrational modes. |

| UV-Vis | Excitation Energies, Oscillator Strengths | Prediction of electronic transitions and absorption maxima. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models can then be used to predict the reactivity of new, untested compounds.

In a QSRR study, molecular descriptors are calculated for a set of related molecules with known reactivity data. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed reactivity.

For a series of indole derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, their rate of reaction with an electrophile. By calculating the relevant descriptors for this compound, its reactivity could be predicted using the established QSRR model. These studies provide valuable insights into the key molecular features that govern reactivity and can guide the design of molecules with desired reactivity profiles.

Future Perspectives and Emerging Research Directions for 4 2 Bromoethyl Oxyindole

Development of Novel Catalytic Systems for Its Synthesis and Derivatization

The synthesis of the 4-oxyindole core and the subsequent derivatization of the bromoethyl group are prime targets for the application of modern catalytic systems. While traditional methods for constructing hydroxyindoles exist, future efforts will likely focus on transition-metal and organocatalytic approaches that offer greater efficiency, selectivity, and functional group tolerance. researchgate.netrsc.org

Transition-Metal Catalysis: Palladium-, copper-, and iridium-catalyzed reactions are central to modern heterocyclic chemistry and offer significant potential. mdpi.comnih.gov For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be employed to modify the bromoethyl side chain of 4-(2-Bromoethyl)oxyindole, introducing a wide array of aryl, alkynyl, and amino functionalities. Furthermore, iridium(III)-catalyzed C–H functionalization, which has been successfully used for the synthesis of the core oxindole (B195798) structure from acetanilides, could be explored for direct modifications of the aromatic ring of the 4-oxyindole scaffold. rsc.org

Organocatalysis: Asymmetric organocatalysis presents a powerful, metal-free strategy for creating chiral molecules. researchgate.net Future research could involve the development of chiral organocatalysts, such as quinine-derived thioureas, for the enantioselective derivatization of this compound. nih.gov Such catalysts could mediate reactions at the C3 position of the oxindole ring or facilitate asymmetric transformations involving the side chain, leading to the synthesis of enantioenriched compounds with potential biological activity.

| Catalyst Type | Potential Application for this compound | Plausible Reaction Type | Reference |

| Palladium(II) Complexes | Derivatization of the bromoethyl side chain | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | mdpi.comorganic-chemistry.org |

| Copper(I) Salts | Synthesis of triazole derivatives from the bromoethyl group | Azide-alkyne cycloaddition (after conversion of bromide to azide) | researchgate.net |

| Iridium(III) Catalysts | Direct functionalization of the aromatic backbone | C-H activation and annulation | rsc.org |

| Chiral Thioureas | Enantioselective functionalization at the C3 position | Asymmetric Michael additions, Mannich reactions | researchgate.netnih.gov |

Exploration of Photoredox and Electrochemistry in Its Transformations

Visible-light photoredox catalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, enabling unique transformations under mild conditions. researchgate.net These technologies offer new ways to generate reactive intermediates from stable precursors, which could be particularly useful for functionalizing this compound.

Photoredox Catalysis: The bromoethyl group in this compound is an ideal handle for initiating radical-based transformations via photoredox catalysis. Similar to how bromoacetonitrile (B46782) can be used for the cyanomethylation of indoles, the bromoethyl side chain could undergo single-electron reduction by an excited photocatalyst to generate a carbon-centered radical. nih.gov This radical could then participate in a variety of coupling reactions, including Giese-type additions to electron-deficient olefins or dearomatization reactions of other heterocycles. nih.govnih.govresearchgate.net This approach would provide a mild and efficient route to C-C bond formation without the need for pre-functionalized coupling partners.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, providing a sustainable alternative to conventional chemical reagents. The electrochemical synthesis of functionalized indoles and other heterocycles is a growing field. Future studies could investigate the electrochemical behavior of this compound, exploring its potential for oxidative C-H functionalization on the aromatic ring or for reductive cleavage of the C-Br bond to generate reactive intermediates for subsequent coupling reactions.

Integration into Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. mdpi.comnih.govresearchgate.net The multi-step synthesis and derivatization of complex molecules like this compound are well-suited for integration into continuous flow systems. uc.pt

A hypothetical multi-step flow process could be designed for the continuous production of this compound derivatives. For example, the initial synthesis of the 4-oxyindole core via a method like the Heumann or Fischer indole (B1671886) synthesis could be performed in a high-temperature flow reactor. mdpi.com The effluent could then be directly channeled into a second reactor for etherification to install the bromoethyl side chain. Subsequent derivatization reactions, such as palladium-catalyzed cross-couplings or photoredox-mediated transformations, could be performed in downstream packed-bed or photochemical reactors, respectively. researchgate.net This "telescoped" approach minimizes manual handling and purification of intermediates, leading to a more efficient and automated manufacturing process. mdpi.com

| Flow Chemistry Advantage | Application to this compound Synthesis | Reference |

| Enhanced Safety | Allows for the safe handling of hazardous reagents and intermediates by using small reactor volumes and minimizing accumulation. | mdpi.com |

| Process Intensification | High-temperature and high-pressure conditions can be safely accessed, significantly reducing reaction times for steps like indole ring formation. | mdpi.comuc.pt |

| Scalability | Production can be scaled up by running the system for longer durations or by parallelizing multiple reactor lines, avoiding the challenges of scaling batch reactors. | researchgate.net |

| Automation & Reproducibility | Precise computer control over flow rates, temperature, and residence time ensures high reproducibility and product quality. | nih.gov |

Sustainable and Green Synthetic Pathways for Industrial Applicability

The principles of green chemistry are increasingly guiding the development of synthetic routes, particularly for industrial applications. Future research on this compound will likely prioritize the development of sustainable pathways that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Modified Bischler reactions, which produce water as the only byproduct, are an example of an atom-economical approach to the hydroxyindole core. researchgate.net

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or cyclopentyl methyl ether (CPME). researchgate.net Solvent-free reaction conditions, where feasible, would be an even more sustainable option. researchgate.net

Biocatalysis: Employing enzymes as catalysts for specific transformations. Biocatalysis offers high selectivity under mild reaction conditions and is an environmentally friendly alternative to some traditional chemical methods. For example, enzymes could potentially be used for the enantioselective functionalization of the oxindole core. acs.org

Renewable Feedstocks: Investigating synthetic routes that begin from renewable starting materials rather than petroleum-based feedstocks. While challenging, this remains a long-term goal for sustainable chemical manufacturing.

Unexplored Reactivity Patterns and New Synthetic Transformations

The unique combination of a 4-oxyindole nucleus and a reactive alkyl bromide side chain in this compound suggests several avenues for exploring novel reactivity.

Intramolecular Reactions: The bromoethyl group can act as an electrophile, while the indole ring system possesses nucleophilic character, particularly at the C3 position. This sets the stage for intramolecular cyclization reactions. Under appropriate conditions (e.g., base or Lewis acid catalysis), it may be possible to induce a cyclization to form a novel, rigid tricyclic or tetracyclic ring system, such as a pyrrolo[3,2,1-ij]quinolinone derivative. This strategy could provide rapid access to complex molecular scaffolds.

Multicomponent Reactions (MCRs): this compound could serve as a key building block in three- or four-component reactions. nih.govnih.gov For example, the indole nitrogen, after deprotonation, could act as a nucleophile in a tandem reaction sequence. The bromoethyl side chain could participate as an electrophile in a subsequent step, allowing for the rapid construction of highly functionalized and diverse molecular libraries from simple starting materials.

C-H Activation: While the bromoethyl group provides a classical site for functionalization, modern synthetic methods increasingly target the direct activation of C-H bonds. Future research could explore the selective C-H functionalization at other positions of the this compound molecule (e.g., C5, C6, C7, or C2) using transition-metal catalysis. This would bypass the need for pre-installed directing or activating groups and provide more direct routes to novel derivatives.

Q & A

Q. What are the optimized synthetic routes for 4-(2-Bromoethyl)oxyindole, and how can reaction conditions influence yield and purity?

Methodological Answer:

- Key Steps :

- Alkylation : React oxyindole derivatives with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF) under basic conditions (KOH) at 50°C to introduce the bromoethyl group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf ≈ 0.3–0.4) and confirm via NMR (δ 3.8–4.2 ppm for bromoethyl protons) .

- Yield Optimization : Lower temperatures (0–6°C) during storage prevent degradation of brominated intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromoethyl group integration (e.g., δ 4.1 ppm for –CH2Br) and aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 254.0) .

- X-ray Crystallography : For definitive structural confirmation (e.g., bond angles and torsion parameters) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to alkylating agent risks .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis .

Q. How can researchers identify relevant literature for studying this compound?

Methodological Answer:

- Search Strategies :

- Databases : Use SciFinder or Reaxys with keywords like "oxyindole derivatives," "bromoethyl intermediates," and "indole alkylation."

- Filtering : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over non-scholarly sources .

- Critical Appraisal : Validate methodologies by cross-referencing spectral data (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How does the bromoethyl substituent in this compound influence structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

- SAR Strategies :

- Functional Group Replacement : Compare activity of bromoethyl analogs with morpholine or hydroxyethyl derivatives (e.g., lower Ki values in HIV protease inhibitors with oxyindole moieties) .

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like cannabinoid receptors .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Data Reconciliation Workflow :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., enzyme concentration, pH).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies .

- Mechanistic Studies : Probe off-target effects via knock-out cell lines or competitive binding assays .

Q. What green chemistry principles apply to the synthesis of this compound?

Methodological Answer:

- Sustainable Practices :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Atom Economy : Optimize stoichiometry to minimize bromoethane waste (e.g., 1.2:1 ratio of oxyindole:dibromoethane) .

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency at lower temperatures .

Q. What are the degradation pathways of this compound under physiological conditions?

Methodological Answer:

Q. How can this compound be used as a precursor for bioconjugation in targeted drug delivery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.